
1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzhydryl group, a pyrazinyl-substituted piperidine, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with 1-(pyrazin-2-yl)piperidine to form an intermediate, which is then treated with isocyanate to yield the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or pyrazinyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- 1-Benzhydryl-3-((1-(quinolin-2-yl)piperidin-4-yl)methyl)urea
Comparison: Compared to its analogs, 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea exhibits unique properties due to the presence of the pyrazinyl group. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research.
Biological Activity
1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a phosphodiesterase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:
- Phosphodiesterase Inhibition : It has been identified as a phosphodiesterase 10 (PDE10) inhibitor, which is implicated in various neurological disorders and cancer .
- Anticancer Activity : The urea moiety plays a crucial role in the interaction with target proteins, facilitating the formation of hydrogen bonds that enhance binding affinity to cancer cell receptors .
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, in vitro studies have shown:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 3.90 ± 0.33 |
HCT116 (Colon) | 2.39 ± 0.10 | |
PC3 (Prostate) | Not Determined |
These findings indicate that the compound exhibits comparable efficacy to established anticancer agents like sorafenib .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between the compound and target proteins, particularly BRAF kinase, which is involved in cell proliferation and survival pathways. The docking scores suggest a strong binding affinity, supporting the hypothesis that this compound can act as a potential BRAF inhibitor .
Case Studies
Several case studies highlight the relevance of this compound in therapeutic applications:
- Study on Cancer Cell Lines : A recent study evaluated various derivatives of diaryl ureas for their antiproliferative activity against human cancer cell lines. The results indicated that modifications to the pyrazine and piperidine components significantly impacted efficacy, with some derivatives showing IC50 values in the low micromolar range .
- Neurological Applications : Another study explored the use of similar compounds as muscarinic receptor antagonists for treating neurological disorders, suggesting broader therapeutic implications beyond oncology .
Properties
IUPAC Name |
1-benzhydryl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-24(27-17-19-11-15-29(16-12-19)22-18-25-13-14-26-22)28-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,13-14,18-19,23H,11-12,15-17H2,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQYIOMJISYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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